

Aleniglipron structure and chemical properties

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Compound of Interest		
Compound Name:	Aleniglipron	
Cat. No.:	B15570336	Get Quote

Aleniglipron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleniglipron, also known as GSBR-1290, is a potent and orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a Gs-biased agonist, it selectively activates the G α s cAMP signaling pathway without significantly engaging β -arrestin recruitment.[5] This mechanism of action is of significant interest in the development of therapeutics for type 2 diabetes and obesity, offering the potential for robust glycemic control and weight reduction with a favorable side-effect profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of **Aleniglipron**, including experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Identification

Aleniglipron is a complex heterocyclic molecule with the systematic IUPAC name 3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one.

Table 1: Chemical Identifiers of Aleniglipron



Identifier	Value	Reference(s)
	3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-	
	diethylphosphoryl-3-	
	(methylamino)phenyl]-2-	
	oxoimidazol-1-yl]-2-(4-fluoro-	
IUPAC Name	3,5-dimethylphenyl)-4-methyl-	
1017 to Hame	6,7-dihydro-4H-pyrazolo[4,3-	
	c]pyridine-5-carbonyl]-5-(oxan-	
	4-yl)indol-1-yl]-2-	
	methylcyclopropyl]-4H-1,2,4-	
	oxadiazol-5-one	_
	C[C@@H]1INVALID-LINK	
	=C(C=C8)P(CC)	
SMILES	(CC)=O)C=C7)=O)N(C9=CC(C	
SIVILES)=C(C(C)=C9)F)N=C6CC5)C)=	
	O">C@(C%10=NOC(N%10)=	
	O)C1	
CAS Number	2685823-26-9	
Molecular Formula	C49H55FN9O6P	
Molecular Weight	916.01 g/mol	-
InChlKey	CPOJUYUGONJVPZ-	-
шошкеу	WIXASUBBSA-N	

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Aleniglipron** is essential for its formulation and delivery.

Table 2: Physicochemical Properties of Aleniglipron



Property	Value	Method	Reference(s)
Appearance	White to off-white solid	Visual Inspection	
Solubility	DMSO: ≥ 100 mg/mL (109.17 mM)	In Vitro Dissolution	_
Corn Oil (with 10% DMSO): ≥ 2.5 mg/mL (2.73 mM)	In Vivo Formulation		_
XLogP3-AA	6.7	Computed	-
Melting Point	Not experimentally determined	-	
Boiling Point	Not experimentally determined	-	_
рКа	Not experimentally determined	-	_

Biological Activity

Aleniglipron is a potent agonist of the GLP-1 receptor, demonstrating high affinity and efficacy in stimulating the cAMP signaling pathway.

Table 3: Biological Activity of Aleniglipron

Parameter	Value	Cell Line	Assay	Reference(s)
EC50	< 0.1 nM	HDB	cAMP Stimulation Assay	
Binding Ki	< 10 nM	Not Specified	Radioligand Binding Assay	

Signaling Pathway



Foundational & Exploratory

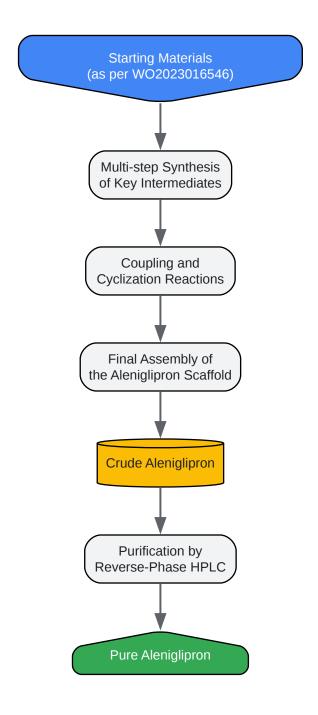
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Aleniglipron acts as a Gs-biased agonist at the GLP-1 receptor. Upon binding, it preferentially activates the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion in a glucose-dependent manner. Unlike many endogenous and peptide-based GLP-1R agonists, **Aleniglipron** shows minimal recruitment of β -arrestin, a pathway often associated with receptor desensitization and certain adverse effects.









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